The compound 2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide is a synthetic organic molecule that belongs to the class of benzimidazole derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The specific structure of this compound suggests potential applications in pharmacology, particularly in targeting various biological pathways.
This compound has been referenced in several patents and scientific literature, highlighting its synthesis and potential therapeutic applications. Notably, patents such as WO2014014874A1 describe methodologies for synthesizing related benzimidazole compounds, which can provide insights into the synthesis of this specific molecule .
The compound can be classified under:
The synthesis of 2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide typically involves multi-step organic reactions. The general synthetic route may include:
The synthesis may require specific reagents such as:
The compound can participate in various chemical reactions typical for amides and benzimidazoles, including:
These reactions are often facilitated by controlling temperature, pH, and concentration of reactants to optimize yield and selectivity.
The mechanism of action for compounds like 2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide typically involves:
Studies indicate that benzimidazole derivatives can inhibit key enzymes involved in cancer progression and inflammatory responses, thus showcasing their therapeutic potential.
The compound has potential applications in:
This hybrid molecule integrates three pharmaceutically significant motifs: a benzimidazole core, an azepane ring, and an N,N-diethylacetamide tail. Its design leverages the established bioactivity of benzimidazole derivatives while exploiting the conformational flexibility of azepane and the metabolic stability imparted by the diethylacetamide group. Such multi-pharmacophore architectures represent a strategic approach in modern drug discovery, aiming to enhance target affinity and pharmacokinetic properties through synergistic molecular interactions [4] [7]. The compound’s structural complexity allows for potential engagement with diverse biological targets, particularly in oncology and neurology, though its specific therapeutic applications remain under investigation.
The benzimidazole scaffold (molecular formula: C₇H₆N₂) is a privileged heterocycle in drug design due to its bioisosteric resemblance to purine nucleotides. This similarity facilitates interactions with enzymes and receptors involved in nucleotide metabolism, enabling diverse mechanisms such as:
Table 1: Clinically Approved Benzimidazole-Based Drugs and Their Targets
Drug Name | Target/Mechanism | Therapeutic Area | Approval Status |
---|---|---|---|
Abemaciclib | CDK4/6 inhibitor | Breast cancer | FDA-approved |
Bendamustine | DNA alkylator | Leukemia, lymphoma | FDA-approved |
Veliparib | PARP inhibitor | Ovarian cancer | Clinical trials |
Selumetinib | MEK inhibitor | Neurofibromatosis | FDA-approved |
Key structural features determining activity include:
Crystallographic studies confirm that benzimidazole derivatives form stable complexes via N–H⋯N hydrogen bonds and π–π stacking, as observed in the crystal structure of (1H-benzodiazol-2-ylmethyl)diethylamine (CSD refcode: VARDEZ) [6].
Azepane Moiety
Azepane, a 7-membered saturated heterocycle (molecular formula: C₆H₁₃N), confers distinct advantages over smaller rings (e.g., piperidine):
In the target compound, azepane connects to benzimidazole via a methylene linker (–CH₂–), preserving ring flexibility while enabling electronic modulation of the benzimidazole core. This design mirrors bioactive azepane-containing compounds like [4-(azepan-1-ylmethyl)phenyl]-(4-butan-2-ylpiperazin-1-yl)methanone, patented for CNS disorders [7].
Acetamide Moiety
The N,N-diethylacetamide group (C₆H₁₂N₂O) contributes to:
Table 2: Comparative Properties of Azepane vs. Piperazine Moieties
Property | Azepane (7-membered) | Piperazine (6-membered) | Impact on Bioactivity |
---|---|---|---|
Ring flexibility | High | Moderate | Adaptability to binding pockets |
Basic pKa | ~10.5 | ~9.5 (aliphatic N) | Differential protonation states |
Lipophilicity (clogP) | +0.7 vs. piperazine | Baseline | Enhanced membrane permeability |
NMR studies of analogous N,N-diethylacetamides (e.g., 2-chloro-N,N-diethylacetamide) reveal characteristic signals at δ 1.2 ppm (t, 6H), 3.4 ppm (q, 4H), and 3.6 ppm (s, 2H), confirming the stability of the diethylamino group under physiological conditions [9].
The target compound exhibits three integrated pharmacophores with cooperative effects:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1